molecular formula C10H19IO B13304193 1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane

1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane

Cat. No.: B13304193
M. Wt: 282.16 g/mol
InChI Key: NLWSOYUUGYBMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane is an organic compound with the molecular formula C10H19IO. It is a derivative of cyclohexane, where an ethoxy group and an iodomethyl group are attached to the first carbon, and a methyl group is attached to the third carbon. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane typically involves the reaction of 1-ethoxy-3-methylcyclohexane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product. The reaction can be represented as follows:

1-Ethoxy-3-methylcyclohexane+IodomethaneK2CO3This compound\text{1-Ethoxy-3-methylcyclohexane} + \text{Iodomethane} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} 1-Ethoxy-3-methylcyclohexane+IodomethaneK2​CO3​​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include 1-ethoxy-1-(azidomethyl)-3-methylcyclohexane, 1-ethoxy-1-(thiocyanatomethyl)-3-methylcyclohexane, and 1-ethoxy-1-(methoxymethyl)-3-methylcyclohexane.

    Oxidation Reactions: Products include 1-ethoxy-1-(hydroxymethyl)-3-methylcyclohexane and 1-ethoxy-1-(formylmethyl)-3-methylcyclohexane.

    Reduction Reactions: The major product is 1-ethoxy-3-methylcyclohexane.

Scientific Research Applications

1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biochemical pathways and as a probe to investigate enzyme-substrate interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The ethoxy group can also participate in reactions, contributing to the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxy-1-(iodomethyl)cyclohexane: Similar structure but without the methyl group at the third carbon.

    1-Ethoxy-1-(bromomethyl)-3-methylcyclohexane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    1-Ethoxy-1-(chloromethyl)-3-methylcyclohexane: Similar structure but with a chloromethyl group instead of an iodomethyl group.

Uniqueness

1-Ethoxy-1-(iodomethyl)-3-methylcyclohexane is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to its bromo and chloro counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and various chemical transformations.

Properties

Molecular Formula

C10H19IO

Molecular Weight

282.16 g/mol

IUPAC Name

1-ethoxy-1-(iodomethyl)-3-methylcyclohexane

InChI

InChI=1S/C10H19IO/c1-3-12-10(8-11)6-4-5-9(2)7-10/h9H,3-8H2,1-2H3

InChI Key

NLWSOYUUGYBMIW-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCC(C1)C)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.